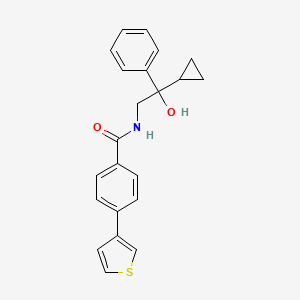

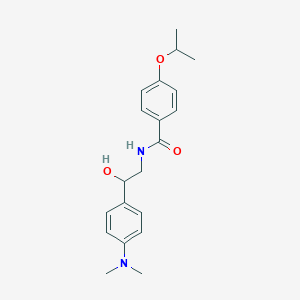

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-(thiophen-3-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzamide derivatives is a common theme in the provided papers, where different substituents are introduced to the benzamide moiety to explore various biological activities. For instance, paper describes the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides using 4-aminophenazone, highlighting the importance of structural modification in drug chemistry. Similarly, paper reports the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides through direct acylation reactions, demonstrating the versatility of benzamide scaffolds in chemical synthesis.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. Paper provides an in-depth analysis of the molecular structure of a novel benzamide derivative using X-ray diffraction and DFT calculations, showing the importance of geometric and electronic parameters. Paper also discusses the structural characterization of benzamide-based metal complexes, indicating the role of molecular structure in the formation of coordination compounds.

Chemical Reactions Analysis

The reactivity of benzamide derivatives is explored in several papers. Paper details the base-catalyzed cyclization reactions to produce substituted benzamides, while paper describes the condensation and cyclocondensation reactions to synthesize thiazolidinyl-benzamides. Paper investigates the intramolecular cyclization of benzamide derivatives, providing insight into the electrophilic cyclization mechanisms of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. Paper discusses the solid-state properties and supramolecular aggregation of closely related benzamide derivatives, showing how subtle changes in structure can lead to different physical properties and modes of aggregation.

Wissenschaftliche Forschungsanwendungen

Chemoselective N-benzoylation of Aminophenols

Research has demonstrated the chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates. This process yields N-(2-hydroxyphenyl)benzamides, compounds of significant biological interest, through a mechanism involving thiourea formation and subsequent thiocyanic acid elimination. This study highlights the synthetic versatility of benzamide derivatives in producing biologically active compounds (Singh, Lakhan, & Singh, 2017).

Histone Deacetylase Inhibition by N-hydroxybenzamide Derivatives

A series of N-hydroxybenzamide derivatives, including those with thiophene substitution, have been synthesized and evaluated for their histone deacetylase (HDAC) inhibitory activity. These compounds showed promising antiproliferative activity against various cancer cell lines, indicating their potential as anticancer agents (Jiao et al., 2009).

Synthesis of N-benzothiazol-2-yl-amides

The copper-catalyzed intramolecular cyclization of substituted thioureas has been utilized to synthesize a variety of N-benzothiazol-2-yl-amides. This methodology provides a pathway to synthesize compounds with potential biological applications under mild conditions (Wang et al., 2008).

Antimicrobial Activity of Thiazole Derivatives

The synthesis of thiazole derivatives has been explored for their antimicrobial properties. Certain synthesized molecules exhibited greater potency than reference drugs against pathogenic strains, highlighting their potential as novel antimicrobial agents (Bikobo et al., 2017).

Crystal Structure Analysis

The crystal structure of a compound containing the thiophene moiety has been elucidated, providing insights into its chemical behavior and interactions. Such structural analyses are crucial for understanding the physicochemical properties of benzamide derivatives and their potential applications (Sharma et al., 2016).

Eigenschaften

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-thiophen-3-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO2S/c24-21(17-8-6-16(7-9-17)18-12-13-26-14-18)23-15-22(25,20-10-11-20)19-4-2-1-3-5-19/h1-9,12-14,20,25H,10-11,15H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOBNQIBQYVHWKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)(C4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-(thiophen-3-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Acetyloxy)-2-(3-nitrophenyl)-1-phenylethyl]-2,4-diphenylpyridin-1-ium; tetrafluoroboranuide](/img/structure/B2500955.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2500960.png)

![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-N-(2-methoxyphenyl)pivalamide](/img/structure/B2500963.png)

![N-[2-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B2500966.png)

![3-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide](/img/structure/B2500969.png)